1-Pyridin-2-yl-3-pyridin-3-ylurea
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Overview
Description
1-Pyridin-2-yl-3-pyridin-3-ylurea is a heterocyclic compound featuring two pyridine rings connected by a urea linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-2-yl-3-pyridin-3-ylurea typically involves the reaction of 2-aminopyridine with 3-aminopyridine in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Pyridin-2-yl-3-pyridin-3-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, especially in the presence of strong nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridine derivatives
Scientific Research Applications
1-Pyridin-2-yl-3-pyridin-3-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-Pyridin-2-yl-3-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine structure but differ in their functional groups.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but include additional heterocyclic rings
Uniqueness: 1-Pyridin-2-yl-3-pyridin-3-ylurea is unique due to its dual pyridine rings connected by a urea linkage, which imparts distinct chemical and biological properties. This structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-pyridin-2-yl-3-pyridin-3-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-4-3-6-12-8-9)15-10-5-1-2-7-13-10/h1-8H,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJGLRLNQAOGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354825 |
Source
|
Record name | 1-pyridin-2-yl-3-pyridin-3-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75322-51-9 |
Source
|
Record name | 1-pyridin-2-yl-3-pyridin-3-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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